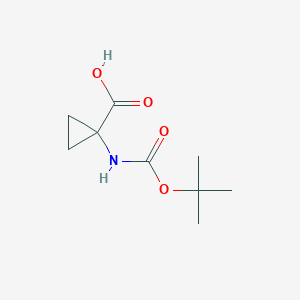

1-(Boc-amino)cyclopropanecarboxylic acid

Overview

Description

1-(Boc-amino)cyclopropanecarboxylic Acid is used as a reagent in the synthesis of pyrrolotriazinone derivatives as therapeutic PI3K inhibitors. It’s also used as a reagent in the synthesis of ether, carbamate, and ester derivatives of adarotene as potential antitumor agents .

Synthesis Analysis

The synthesis of this compound involves the reactions of cyclization, elimination, and selective hydrolysis . It’s also used in the synthesis of tetrapeptide carboxypeptidase irreversible inhibitor leading to covalent substrate modification .Molecular Structure Analysis

The molecular formula of this compound is C34 H30 F N3 O2 and its molecular weight is 531.619 .Chemical Reactions Analysis

This compound is used as a reagent in the synthesis of various derivatives. For instance, it’s used in the synthesis of pyrrolotriazinone derivatives as therapeutic PI3K inhibitors . It’s also used in the synthesis of ether, carbamate, and ester derivatives of adarotene as potential antitumor agents .Physical and Chemical Properties Analysis

This compound is a white crystalline powder . It’s stable under normal conditions and incompatible with strong oxidizing agents .Scientific Research Applications

Synthesis and Modeling of β-Oligopeptides : β-Oligopeptides prepared from 1-(aminomethyl)cyclopropanecarboxylic acid have unique structural properties. They form an eight-membered ring with hydrogen bonding, showing a distinct secondary-structural motif compared to traditional α-peptides and proteins (Abele, Seiler, & Seebach, 1999).

Biocatalytic Asymmetric Synthesis : 1-Amino cyclopropane-1-carboxylic acid (ACCA) derivatives, like N-Boc-vinyl-ACCA ethyl ester, are key intermediates in the synthesis of hepatitis C virus inhibitors. A study utilized a Sphingomonas aquatilis strain for the asymmetric synthesis of such derivatives, emphasizing their pharmaceutical relevance (Zhu, Shi, Zhang, & Zheng, 2018).

Enantiomerically Pure β-Amino Acids : Trans-2-aminocyclohexanecarboxylic acid, a structurally similar compound, is used for producing helical β-peptides. Its N-BOC-protected derivatives are created through a process involving cyclization and Hofmann-type degradation (Berkessel, Glaubitz, & Lex, 2002).

Biological Activity of Cyclopropyl Amino Acids : 1-Aminocyclopropanecarboxylic acid (ACC) derivatives are noted for their biological activity, particularly as enzyme inhibitors. Their cyclopropyl group plays a crucial role in this property, making them significant in biochemical research (Groth, Lehmann, Richter, & Schöllkopfh, 1993).

Ethylene Biosynthesis Research : 1-Aminocyclopropanecarboxylic acid derivatives are utilized in studies of ethylene biosynthesis, a critical process in plant growth and development. These studies aid in understanding plant hormone mechanisms (Pirrung, Dunlap, & Trinks, 1989).

Peptidomimetics and Biologically Active Compounds : 5-Amino-1,2,3-triazole-4-carboxylic acid, related to 1-(Boc-amino)cyclopropanecarboxylic acid, is used in the preparation of peptidomimetics and biologically active compounds. This research extends into pharmaceutical applications (Ferrini, Chandanshive, Lena, Comes Franchini, Giannini, Tafi, & Taddei, 2015).

ACC in Plant Science : In plant science, 1-aminocyclopropane-1-carboxylic acid (ACC) is studied for its role as a precursor to ethylene, impacting various plant processes. This research has implications in agronomy and plant biotechnology (Vanderstraeten & Van Der Straeten, 2017).

Mechanism of Action

Target of Action

It’s used as a reagent in the synthesis of various therapeutic compounds .

Mode of Action

It’s used in the synthesis of pyrrolotriazinone derivatives as therapeutic PI3K inhibitors and ether, carbamate, and ester derivatives of adarotene as potential antitumor agents .

Biochemical Pathways

Its role in the synthesis of various therapeutic compounds suggests it may influence multiple biochemical pathways depending on the specific compound it’s used to synthesize .

Result of Action

Its role in the synthesis of various therapeutic compounds suggests it may have diverse effects depending on the specific compound it’s used to synthesize .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard. It’s harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Personal protective equipment such as dust mask type N95 (US), eyeshields, and gloves are recommended .

Biochemical Analysis

Biochemical Properties

1-[(Tert-Butoxycarbonyl)Amino]Cyclopropanecarboxylic Acid is used as a reagent in the synthesis of pyrrolotriazinone derivatives as therapeutic PI3K inhibitors . It is also used in the synthesis of ether, carbamate, and ester derivatives of adarotene, which are potential antitumor agents .

Cellular Effects

It is known that the compounds synthesized using this reagent, such as pyrrolotriazinone derivatives, can have significant effects on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 1-[(Tert-Butoxycarbonyl)Amino]Cyclopropanecarboxylic Acid is not directly studied, but its derivatives have shown to inhibit PI3K, a key enzyme involved in cell growth and survival . This inhibition can lead to changes in gene expression and cellular metabolism .

Temporal Effects in Laboratory Settings

It is known that the compound has a melting point of 178 °C and a predicted boiling point of 347.6±21.0 °C .

Metabolic Pathways

It is known that the compound is used in the synthesis of biochemical compounds that can interact with various enzymes and cofactors .

Subcellular Localization

The compounds synthesized using this reagent can have specific subcellular localizations depending on their structure and function .

Properties

IUPAC Name |

1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO4/c1-8(2,3)14-7(13)10-9(4-5-9)6(11)12/h4-5H2,1-3H3,(H,10,13)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSKCOVBHIFAJRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80350893 | |

| Record name | 1-[(tert-Butoxycarbonyl)amino]cyclopropane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80350893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88950-64-5 | |

| Record name | 1-[(tert-Butoxycarbonyl)amino]cyclopropanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88950-64-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[(tert-Butoxycarbonyl)amino]cyclopropane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80350893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

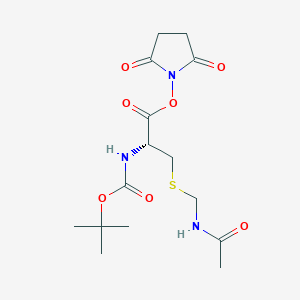

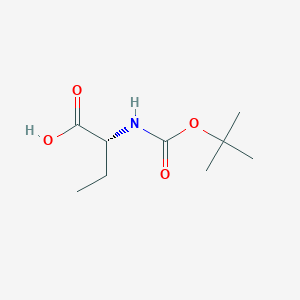

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

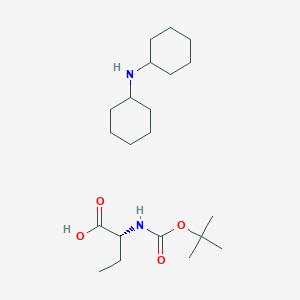

![(2R)-3-tert-butylsulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;N-cyclohexylcyclohexanamine](/img/structure/B558588.png)